molecular formula C22H13ClF3N3O B10972532 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B10972532
M. Wt: 427.8 g/mol
InChI Key: PEAJVAROWDBTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This compound features a quinoline core, a pyridine ring, and a trifluoromethyl group, which are known to contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline or pyridine rings .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it has been studied for its potential to interact with opioid receptors, providing analgesic effects without the adverse side effects associated with traditional opioids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. The presence of the quinoline and pyridine rings, along with the trifluoromethyl group, enhances its potential interactions with biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C22H13ClF3N3O

Molecular Weight

427.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H13ClF3N3O/c23-18-6-5-14(11-17(18)22(24,25)26)28-21(30)16-12-20(13-7-9-27-10-8-13)29-19-4-2-1-3-15(16)19/h1-12H,(H,28,30)

InChI Key

PEAJVAROWDBTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.